molecular formula C11H14Cl2FNO B8133827 rac-[(3S,4R)-4-(4-Chloro-2-fluorophenyl)-3-pyrrolidinyl]methanol hydrochloride

rac-[(3S,4R)-4-(4-Chloro-2-fluorophenyl)-3-pyrrolidinyl]methanol hydrochloride

Cat. No.: B8133827
M. Wt: 266.14 g/mol
InChI Key: JDOAESPIZHAEGR-UHFFFAOYSA-N
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Description

rac-[(3S,4R)-4-(4-Chloro-2-fluorophenyl)-3-pyrrolidinyl]methanol hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry and the presence of both chloro and fluoro substituents on the phenyl ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(3S,4R)-4-(4-Chloro-2-fluorophenyl)-3-pyrrolidinyl]methanol hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.

    Introduction of the Phenyl Ring: The phenyl ring with chloro and fluoro substituents is introduced through a nucleophilic aromatic substitution reaction. This step often requires the use of a strong base and a polar aprotic solvent.

    Hydroxymethylation: The hydroxymethyl group is introduced via a reduction reaction, typically using a reducing agent such as sodium borohydride or lithium aluminum hydride.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

rac-[(3S,4R)-4-(4-Chloro-2-fluorophenyl)-3-pyrrolidinyl]methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to its corresponding alcohol or amine using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol or amine.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

rac-[(3S,4R)-4-(4-Chloro-2-fluorophenyl)-3-pyrrolidinyl]methanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its ability to modulate neurotransmitter activity or inhibit specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of rac-[(3S,4R)-4-(4-Chloro-2-fluorophenyl)-3-pyrrolidinyl]methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry and functional groups allow it to bind selectively to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may act as an inhibitor of a particular enzyme, blocking its catalytic activity and altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • rac-[(3S,4R)-4-(4-Chlorophenyl)-3-pyrrolidinyl]methanol hydrochloride
  • rac-[(3S,4R)-4-(4-Fluorophenyl)-3-pyrrolidinyl]methanol hydrochloride
  • rac-[(3S,4R)-4-(4-Bromophenyl)-3-pyrrolidinyl]methanol hydrochloride

Uniqueness

rac-[(3S,4R)-4-(4-Chloro-2-fluorophenyl)-3-pyrrolidinyl]methanol hydrochloride is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This dual substitution pattern imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with molecular targets. Compared to similar compounds with only one halogen substituent, this compound may exhibit enhanced potency or selectivity in certain applications.

Properties

IUPAC Name

[4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFNO.ClH/c12-8-1-2-9(11(13)3-8)10-5-14-4-7(10)6-15;/h1-3,7,10,14-15H,4-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOAESPIZHAEGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C2=C(C=C(C=C2)Cl)F)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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